molecular formula C17H14N2O B12701211 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- CAS No. 89069-66-9

4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl-

Cat. No.: B12701211
CAS No.: 89069-66-9
M. Wt: 262.30 g/mol
InChI Key: MKROCMNSUHUESV-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- is a heterocyclic compound with a pyrimidinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both phenyl and methylphenyl groups attached to the pyrimidinone ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method includes the use of a Biginelli reaction, where benzaldehyde, ethyl acetoacetate, and urea are reacted in the presence of an acid catalyst to form the desired pyrimidinone derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinone ring to dihydropyrimidine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidinone derivatives .

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- exerts its effects involves interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, interfere with DNA replication, and modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the substituents present on the pyrimidinone ring .

Comparison with Similar Compounds

    Quinazolinones: Similar in structure but with a different ring system, known for their anticancer and antimicrobial properties.

    Triazoles: Another class of nitrogen-containing heterocycles with broad applications in medicine and industry.

    Thiazoles: Known for their antimicrobial and anti-inflammatory activities.

Uniqueness: 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

89069-66-9

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

3-(2-methylphenyl)-2-phenylpyrimidin-4-one

InChI

InChI=1S/C17H14N2O/c1-13-7-5-6-10-15(13)19-16(20)11-12-18-17(19)14-8-3-2-4-9-14/h2-12H,1H3

InChI Key

MKROCMNSUHUESV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=CN=C2C3=CC=CC=C3

Origin of Product

United States

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